molecular formula C2H5FS B6154727 2-fluoroethane-1-thiol CAS No. 762-53-8

2-fluoroethane-1-thiol

Cat. No. B6154727
CAS RN: 762-53-8
M. Wt: 80.1
InChI Key:
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Description

2-Fluoroethane-1-thiol, also known as 2-fluoroethanethiol or 1-fluoro-2-propanethiol, is a volatile, colorless, and flammable liquid with a characteristic odor. It is a sulfur-containing organosulfur compound, consisting of a thiol group attached to a fluoroalkane chain. It is primarily used as a solvent in organic chemistry and as a reagent in industrial and scientific applications. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Fluoroethane-1-thiol is used as a reagent in various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes, peptides, and peptidomimetics. In addition, 2-fluoroethane-1-thiolne-1-thiol is used in the synthesis of polymers, cyclic compounds, and other materials.

Mechanism of Action

2-Fluoroethane-1-thiol is a volatile, colorless, and flammable liquid with a characteristic odor. It is a sulfur-containing organosulfur compound, consisting of a thiol group attached to a fluoroalkane chain. The thiol group is responsible for the reactivity of 2-fluoroethane-1-thiolne-1-thiol, and it is the key factor in the formation of other organic compounds. The thiol group can react with other molecules and form new compounds.
Biochemical and Physiological Effects
This compound is a volatile, colorless, and flammable liquid with a characteristic odor. It has low acute toxicity in humans, but can cause irritation of the eyes, nose, and throat. Inhalation of 2-fluoroethane-1-thiolne-1-thiol can cause headache, dizziness, nausea, and vomiting. Long-term exposure to 2-fluoroethane-1-thiolne-1-thiol can cause damage to the liver, kidneys, and respiratory system.

Advantages and Limitations for Lab Experiments

2-Fluoroethane-1-thiol is a versatile reagent with many advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively non-toxic compound, making it safer to use than many other reagents. Additionally, its low boiling point makes it easy to evaporate, making it useful for purification and concentration of compounds. However, 2-fluoroethane-1-thiolne-1-thiol is a flammable liquid and should be handled with care. It is also a strong irritant and should be used in a well-ventilated area.

Future Directions

The future of 2-fluoroethane-1-thiolne-1-thiol is promising, as it is a versatile reagent with many applications. Its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is likely to increase. Additionally, its use in the synthesis of fluorescent dyes, peptides, and peptidomimetics is likely to expand. Furthermore, 2-fluoroethane-1-thiolne-1-thiol is likely to be used in the synthesis of polymers, cyclic compounds, and other materials. Finally, its use in the purification and concentration of compounds is likely to increase as well.

Synthesis Methods

2-Fluoroethane-1-thiol is synthesized from the reaction of 1-fluoro-2-propanol and hydrogen sulfide. This reaction is carried out in aqueous solution at a temperature of 80-90°C, and is catalyzed by a base, such as potassium hydroxide. The reaction yields 2-fluoroethane-1-thiolne-1-thiol and water as the main products.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-fluoroethane-1-thiol can be achieved through a substitution reaction of 2-chloroethane-1-thiol with potassium fluoride in the presence of a polar aprotic solvent.", "Starting Materials": [ "2-chloroethane-1-thiol", "Potassium fluoride", "Polar aprotic solvent (e.g. dimethyl sulfoxide)" ], "Reaction": [ "Add 2-chloroethane-1-thiol and potassium fluoride to a reaction flask", "Add a polar aprotic solvent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by distillation or column chromatography" ] }

CAS RN

762-53-8

Molecular Formula

C2H5FS

Molecular Weight

80.1

Purity

91

Origin of Product

United States

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